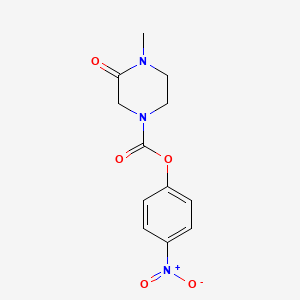![molecular formula C8H6O2 B14182853 Cyclopenta[c]pyran-3(5H)-one CAS No. 880161-56-8](/img/structure/B14182853.png)
Cyclopenta[c]pyran-3(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopenta[c]pyran-3(5H)-one is a heterocyclic compound that features a fused ring system consisting of a cyclopentane ring and a pyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopenta[c]pyran-3(5H)-one can be achieved through several methods. One common approach involves the cyclization of 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-one with diazomethane, followed by Baeyer-Villiger oxidation . Another method includes the use of (2E)-2-(methylsulfanylmethylen)cyclopentanon and (2E)-2-(methoxymethylen)cyclopentanon as starting materials .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopenta[c]pyran-3(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide in the presence of a catalyst.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, catalysts like palladium or platinum.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as bromine or chlorine, often in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can introduce halogen atoms or other functional groups onto the pyran ring .
Applications De Recherche Scientifique
Cyclopenta[c]pyran-3(5H)-one has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Cyclopenta[c]pyran-3(5H)-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes or receptors, depending on its structure and functional groups. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparaison Avec Des Composés Similaires
Cyclopenta[c]pyran-3(5H)-one can be compared with other similar compounds, such as:
Cyclopenta[b]pyran-2-ones: These compounds have a similar fused ring system but differ in the position of the oxygen atom and the overall ring structure.
Cyclopenta[b]pyridine-3-carbonitrile derivatives: These compounds feature a nitrogen atom in the ring system and are used in different applications, such as corrosion inhibitors.
The uniqueness of this compound lies in its specific ring structure and the potential for diverse chemical modifications, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
880161-56-8 |
|---|---|
Formule moléculaire |
C8H6O2 |
Poids moléculaire |
134.13 g/mol |
Nom IUPAC |
5H-cyclopenta[c]pyran-3-one |
InChI |
InChI=1S/C8H6O2/c9-8-4-6-2-1-3-7(6)5-10-8/h1,3-5H,2H2 |
Clé InChI |
LWGCTYNODJEUGE-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC2=COC(=O)C=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(2-Fluorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide](/img/structure/B14182773.png)
![N-[2-(4-Aminophenyl)ethyl]-N-methyloxan-4-amine](/img/structure/B14182774.png)

![6-(4-Chlorophenyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14182781.png)



![5,7-Diphenyl-1-oxa-6-azaspiro[2.5]octane](/img/structure/B14182816.png)



![1-[4-[3-(4-Pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B14182851.png)


